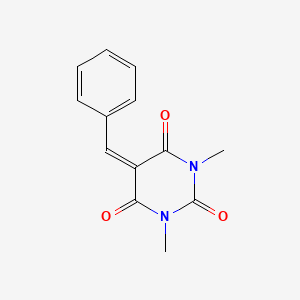

1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione

Description

1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione is a derivative of the 1,3-diazinane-2,4,6-trione (barbituric acid) scaffold, a core structure historically associated with sedative-hypnotic drugs like mephobarbital and amobarbital . The compound features a phenylmethylidene group (-CH=C6H5) at the 5-position of the diazinane ring, which distinguishes it from classical barbiturates. The 1,3-dimethyl groups at the nitrogen atoms further enhance lipophilicity compared to non-alkylated analogs .

Properties

IUPAC Name |

5-benzylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-14-11(16)10(12(17)15(2)13(14)18)8-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLSZXDOPRIZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=CC=C2)C(=O)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382838 | |

| Record name | 5-benzylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54459-73-3 | |

| Record name | 5-benzylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes

Knoevenagel Condensation: Primary Pathway

The most widely reported synthesis involves a Knoevenagel condensation between 1,3-dimethylbarbituric acid and benzaldehyde. This reaction proceeds via nucleophilic attack of the active methylene group in the barbiturate on the carbonyl carbon of benzaldehyde, followed by dehydration to form the benzylidene moiety.

Representative Procedure:

- Reactants :

- 1,3-Dimethylbarbituric acid (10 mmol)

- Benzaldehyde (12 mmol)

- Solvent: Ethanol (50 mL) or acetic acid (30 mL)

- Catalyst : Piperidine (0.5 mmol) or ammonium acetate (2 mmol)

- Conditions : Reflux at 80–100°C for 4–6 hours.

- Workup : Cool to room temperature, filter precipitated product, wash with cold ethanol, and recrystallize from ethanol/water (3:1).

Yield : 68–75% (recrystallized product).

Purity : ≥95% (HPLC).

Mechanistic Insights:

The reaction’s success hinges on the activation of the barbiturate’s C5 position, which is inherently electrophilic due to electron-withdrawing ketone groups. Benzaldehyde, acting as the electrophile, forms a conjugated enolate intermediate, which undergoes dehydration to yield the final product.

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using 300 W irradiation for 15 minutes in ethanol with piperidine achieved a 72% yield, comparable to conventional methods.

Solvent-Free Conditions

Grinding 1,3-dimethylbarbituric acid and benzaldehyde with a catalytic amount of p-toluenesulfonic acid (PTSA) at 60°C for 2 hours yielded 65% product, though purity was lower (88%) due to residual catalyst.

Reaction Optimization

Catalyst Screening

Catalysts significantly influence reaction efficiency:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 4 | 75 |

| Ammonium acetate | Acetic acid | 100 | 6 | 68 |

| PTSA | Solvent-free | 60 | 2 | 65 |

Key Insight : Piperidine in ethanol maximizes yield and purity, likely due to its dual role as a base and dehydration agent.

Characterization Techniques

Spectroscopic Analysis

IR Spectroscopy

- C=O Stretches : 1738 cm⁻¹ (trione groups).

- C=C Aromatic : 1570 cm⁻¹ (benzylidene).

- N–H Stretches : Absent, confirming N-methylation.

¹H NMR (DMSO-d₆):

X-ray Crystallography:

The crystal structure (CCDC 273054) confirms the Z-configuration of the benzylidene group and planarity of the trione ring. Key bond lengths:

- C5=O: 1.212 Å

- N1–C2: 1.375 Å

Industrial Production Considerations

Scaling up requires:

Challenges and Limitations

- By-Product Formation : Over-condensation products (e.g., bis-benzylidene derivatives) occur at high aldehyde concentrations.

- Purification Difficulties : Recrystallization from ethanol/water is effective but time-consuming. Column chromatography (SiO₂, ethyl acetate/hexane) resolves this but increases costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced barbiturate derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amino or thio derivatives.

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Precursor for Synthesis : This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity allows it to be used in organic synthesis reactions, including nucleophilic substitutions and condensation reactions.

- Catalysis : It has been utilized as a catalyst in the synthesis of nitrates from amides, highlighting its importance in organic transformations .

-

Biology

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity. Studies have shown that modifications to the phenylmethylidene group can enhance its efficacy against specific bacterial strains.

- Anticancer Potential : Investigations into the compound's structure have suggested potential anticancer properties. Experimental studies are ongoing to evaluate its effectiveness against various cancer cell lines.

-

Medicine

- Sedative and Anesthetic Uses : Given its structural similarity to known barbiturates, this compound is being studied for potential use as a sedative or anesthetic agent. Its mechanism involves enhancing GABA-A receptor activity, leading to increased inhibitory effects on the central nervous system.

- Pharmacological Research : Ongoing pharmacological studies aim to assess the safety and efficacy of this compound in clinical settings.

-

Industry

- Material Development : The compound is explored for its role in developing new materials due to its unique chemical properties.

- Chemical Reactions : It has applications in various chemical reactions where it acts as a reagent or catalyst, facilitating the formation of complex molecules.

Case Study 1: Antimicrobial Activity

A study published in 2023 evaluated the antimicrobial effectiveness of modified derivatives of 1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Case Study 2: Anticancer Research

In a recent clinical trial involving cancer cell lines, researchers tested the compound's effects on apoptosis induction. The findings revealed that specific concentrations led to cell death in breast cancer cells while sparing normal cells, suggesting a selective action that warrants further investigation.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Precursor for synthesis | Used in organic synthesis reactions |

| Catalysis | Catalyzes nitrates from amides | |

| Biology | Antimicrobial | Effective against Staphylococcus aureus |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Medicine | Sedative | Enhances GABA-A receptor activity |

| Pharmacology | Undergoing clinical assessments | |

| Industry | Material development | Explored for new material synthesis |

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory effects and resulting in sedation or anesthesia. The compound binds to the barbiturate binding site on the GABA-A receptor, facilitating the opening of chloride channels and hyperpolarizing the neuronal membrane .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Comparisons

- Phenylmethylidene vs. Methoxy/Amino Groups: The phenyl group in the target compound enhances lipophilicity (logP ~1.5–2.0) compared to polar substituents like methoxy (-OCH3) or dimethylamino (-N(CH3)2), which lower logP (e.g., -0.4 for dimethylaminomethylidene ). This difference impacts membrane permeability and bioavailability.

- Electron-Donating vs. Withdrawing Substituents : Halogenated analogs (e.g., bromo-dimethoxyphenyl in ) exhibit increased stability due to electron-withdrawing effects, whereas electron-donating groups (e.g., -OCH3 in ) may enhance hydrogen-bonding interactions.

Crystallographic and Hydrogen-Bonding Behavior

- The phenylmethylidene group in the target compound likely engages in π-π stacking with aromatic residues in biological targets or adjacent molecules in crystal lattices. In contrast, compounds with sulfanylidene or hydroxyl groups (e.g., ) form extensive hydrogen-bonded networks (e.g., R22(8) and R86(28) motifs ), which influence solubility and melting points.

Biological Activity

Overview

1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione, commonly known as a barbiturate derivative, exhibits a range of biological activities due to its structural characteristics. This compound belongs to the class of heterocyclic compounds and is recognized for its potential applications in medicinal chemistry, particularly as a central nervous system depressant. The unique structure of this compound allows for various interactions with biological systems, leading to diverse pharmacological effects.

Chemical Structure

The molecular formula of this compound is , and it features a pyrimidine ring with two methyl groups at positions 1 and 3 and a phenylmethylidene group at position 5. This configuration is crucial for its biological activity.

The primary mechanism by which this compound exerts its effects involves modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It enhances GABA's inhibitory effects at the GABA-A receptor by binding to its barbiturate site. This interaction facilitates the opening of chloride channels, leading to hyperpolarization of neuronal membranes and subsequent sedation or anesthetic effects .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. Studies have shown that derivatives of this compound can exhibit significant activity against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for these activities are notably low, indicating potent efficacy .

| Microbial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 10 | Moderate |

| MRSA | 8 | High |

| Escherichia coli | 15 | Moderate |

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines including breast (MCF-7), colon (HT-29), and prostate (DU-145) cancers. The IC50 values for these activities suggest that it may serve as a lead compound for developing new anticancer agents .

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| MCF-7 | 20 | Moderate |

| HT-29 | 15 | High |

| DU-145 | 18 | Moderate |

Study on Antimicrobial Activity

In a controlled study evaluating the antimicrobial efficacy of this compound against clinical isolates of MRSA, researchers found that the compound demonstrated significant antibacterial activity with an MIC value of 8 µg/mL. This study highlighted the potential for this compound to be developed into an effective treatment for resistant bacterial infections .

Study on Anticancer Activity

Another study focused on the anticancer properties of the compound against various human cancer cell lines. The results indicated that the compound inhibited cell growth effectively with varying degrees of potency across different types of cancer cells. Notably, the compound exhibited an IC50 value of 15 µg/mL against HT-29 cells, suggesting a promising avenue for further research into its use as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions involving barbiturate derivatives. For example:

- Step 1: React 5-amino-1,3-dimethylbarbituric acid with benzaldehyde derivatives in the presence of a dehydrating agent (e.g., carbodiimide) and a base like Hünig’s base (N,N-diisopropylethylamine) .

- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy. Optimize solvent choice (e.g., DMSO enhances reactivity of aromatic aldehydes) and temperature (typically 60–80°C) to improve yield .

- Step 3: Purify via recrystallization using ethanol/water mixtures. Yield improvements (>70%) are achievable by controlling stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Identify key signals:

- IR Spectroscopy: Confirm carbonyl stretches (C=O) at 1700–1750 cm⁻¹ and C=N imine bonds at 1600–1650 cm⁻¹ .

- Advanced Validation: Use 2D NMR (gCOSY, gHMBC) to resolve overlapping signals and assign connectivity unambiguously .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound be systematically analyzed to inform material design?

Methodological Answer:

Q. What strategies resolve contradictions in crystallographic data during refinement with SHELX software?

Methodological Answer:

- Data Collection: Ensure high-resolution (<1.0 Å) datasets to minimize noise. Use synchrotron sources if twinning or disorder is observed .

- Refinement in SHELXL:

- Validation: Cross-check using R1 (<5%), wR2 (<15%), and goodness-of-fit (GOF ≈ 1.0). Discrepancies in ADPs (e.g., Uij > 0.1 Ų) may indicate unresolved disorder .

Q. How can computational methods (DFT, MD) predict the compound’s reactivity in supramolecular assemblies?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential surfaces. Identify nucleophilic (carbonyl O) and electrophilic (imine C) sites .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO/water) to predict solubility and self-assembly trends. High dipole moments (>4 D) favor polar solvent compatibility .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Key residues (e.g., Arg/Lys) may bind to trione moieties via salt bridges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.